4-(Pyrrolidin-1-yl)butan-1-ol
Overview
Description
4-(Pyrrolidin-1-yl)butan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Heterocyclic Compounds : A study by Benetti et al. (2002) describes the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization. This method is useful for generating both aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds.
Fabrication of Multicolored Electrochromic Devices : Research by Yagmur et al. (2013) discusses the synthesis of a centrosymmetric polymer precursor related to 4-(Pyrrolidin-1-yl)butan-1-ol for electrochromic devices. The copolymer exhibits multiple colors and improved properties like redox stability.
Synthesis of Radioligands : Hiebel et al. (2006) synthesized a radiolabelled high affinity antagonist of the corticotropin-releasing hormone type 1 receptor. This compound could be useful in cell-based binding assays and may offer advantages over peptide-based radioligands.
Thermodynamic Studies
Molar Enthalpies in Mixtures : The study by Mehta et al. (1997) investigated the excess molar enthalpies of mixtures involving pyrrolidin-2-one and alcohols. This research provides insights into specific interactions at a molecular level.
Phase Behavior in Solvent Mixtures : The work of Yadav et al. (2009) explored molar excess volumes and enthalpies in mixtures containing pyrrolidin-2-one and alcohols, providing understanding about molecular interactions in these mixtures.
Miscellaneous Applications
Catalytic Processes : In a study by Dairo et al. (2016), the oxidative transformation of cyclic amines to lactams was catalyzed by CeO2-supported gold nanoparticles. This process is significant for producing chemical feedstocks like lactams efficiently.
Liquid Crystal Polymers : Research by Muhammad et al. (2020) involved synthesizing polymers related to this compound for studying their liquid crystalline properties. These findings have potential applications in advanced materials science.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine compounds are known to activate ketones and aldehydes toward nucleophilic addition by the formation of enamines .
Biochemical Pathways
Pyrrolidine compounds are known to influence a variety of biological activities, which could potentially involve multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
4-pyrrolidin-1-ylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-8-4-3-7-9-5-1-2-6-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQHKOLMQDHHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524546 | |
Record name | 4-(Pyrrolidin-1-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93264-47-2 | |
Record name | 4-(Pyrrolidin-1-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyrrolidin-1-yl)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.